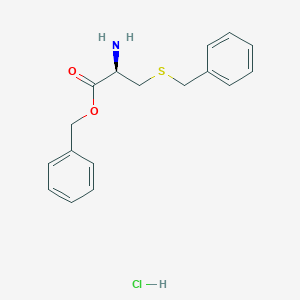
S-Benzyl-L-cysteine benzyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl-L-cysteine benzyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H20ClNO2S and its molecular weight is 337.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
S-Benzyl-L-cysteine benzyl ester hydrochloride is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.
- Chemical Formula : C12H16ClN1O2S1
- Molecular Weight : 271.78 g/mol
- CAS Number : 3054-01-1
This compound exhibits biological activity primarily through its role as a precursor in the synthesis of cysteine and other sulfur-containing compounds. The compound's activity can be attributed to several mechanisms:
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Modulation of Enzymatic Activity : The compound can influence the activity of enzymes such as cystathionine β-synthase (CBS), which plays a critical role in the transsulfuration pathway and hydrogen sulfide production .
- Antimicrobial Properties : Research indicates that derivatives of S-benzyl-L-cysteine exhibit antimicrobial effects, making them potential candidates for developing new antimicrobial agents .
Antioxidant Properties
This compound has demonstrated significant antioxidant properties, which are crucial for cellular protection against oxidative damage. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby mitigating cellular injury.
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of S-benzyl-L-cysteine derivatives against various pathogens. For instance, derivatives have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections .
Cytotoxic Effects on Cancer Cells
Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. The compound has been observed to induce apoptosis in several cancer cell lines, including:
- HeLa (cervical cancer)
- K562 (chronic myeloid leukemia)
- U937 (histiocytic lymphoma)
The cytotoxicity appears to be mediated through the generation of ROS and subsequent activation of apoptotic pathways .
Case Studies
- Inhibition of Cystathionine β-Synthase : A study demonstrated that this compound could inhibit CBS activity, leading to reduced levels of homocysteine, a known cardiovascular risk factor. This suggests therapeutic implications for conditions associated with elevated homocysteine levels .
- Antimicrobial Efficacy : In a comparative study, S-benzyl-L-cysteine derivatives were tested against standard antibiotic-resistant strains. The results indicated that these compounds exhibited superior antimicrobial activity compared to conventional antibiotics, highlighting their potential as new therapeutic agents .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOKVOZXZYMAU-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693146 |
Source


|
| Record name | Benzyl S-benzyl-L-cysteinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-11-9 |
Source


|
| Record name | Benzyl S-benzyl-L-cysteinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














